molecular formula C16H10Br2O2 B15074933 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione CAS No. 122631-62-3

2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione

Cat. No.: B15074933
CAS No.: 122631-62-3
M. Wt: 394.06 g/mol
InChI Key: FHJMGLKGPTXNQZ-UHFFFAOYSA-N
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Description

2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of brominated indene derivatives. This compound is characterized by the presence of two bromine atoms and a phenyl group attached to the indene core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione typically involves the bromination of indene derivatives. One common method is the bromination of 2-(phenylmethyl)-1H-indene-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted indene derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the indene core can engage in π-π interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: A simpler brominated compound used in organic synthesis.

    2-Bromo-2-nitropropane-1,3-diol: An antimicrobial agent with a different functional group arrangement.

    2-Bromo-2-methylpropionic acid: Used in polymer chemistry and as a reagent in organic synthesis.

Uniqueness

2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is unique due to its indene core and the presence of both bromine and phenyl groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

122631-62-3

Molecular Formula

C16H10Br2O2

Molecular Weight

394.06 g/mol

IUPAC Name

2-bromo-2-[bromo(phenyl)methyl]indene-1,3-dione

InChI

InChI=1S/C16H10Br2O2/c17-13(10-6-2-1-3-7-10)16(18)14(19)11-8-4-5-9-12(11)15(16)20/h1-9,13H

InChI Key

FHJMGLKGPTXNQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2(C(=O)C3=CC=CC=C3C2=O)Br)Br

Origin of Product

United States

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